N-(4-methoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-methoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 4-methoxyphenyl group via an acetamide bridge. This structure combines a fused thiophene-pyrimidine system with a polar acetamide substituent, which may enhance bioavailability and target binding.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-25-13-8-6-12(7-9-13)21-16(23)10-22-11-20-17-14-4-2-3-5-15(14)26-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSFDQKZGVKURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H15N3O3S
- Molecular Weight : 365.4 g/mol
- IUPAC Name : N-(4-methoxyphenyl)-2-(4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
- CAS Number : 1021207-34-0
The compound features a benzothieno[3,2-d]pyrimidine core with a methoxyphenyl substitution, which contributes to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of N-(4-methoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions:
- Formation of the Benzothieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions using thiophene derivatives and pyrimidine precursors.
- Introduction of the 4-Oxo Group : Oxidation reactions are employed to introduce the 4-oxo group.
- Attachment of the Methoxybenzyl Group : This is accomplished via nucleophilic substitution reactions with 4-methoxybenzyl chloride.
Anticancer Activity
Recent studies have evaluated the anticancer potential of N-(4-methoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program conducted screenings at a concentration of 10 µM across approximately sixty cancer cell lines representing different types of cancers, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Findings from Anticancer Screening :
- The compound exhibited low levels of anticancer activity.
- Notably, four cancer cell lines showed slight sensitivity to the compound.
- Leukemia cell lines were identified as the most sensitive.
| Cancer Type | Sensitivity Level |
|---|---|
| Leukemia | High |
| Melanoma | Low |
| Lung | Low |
| Colon | Low |
| Breast | Low |
The mechanism through which N-(4-methoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its biological effects may involve:
- Inhibition of Cell Proliferation : The compound potentially interferes with cellular signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : It may trigger programmed cell death in sensitive cancer cells.
Case Studies and Research Findings
-
Study on Structural Characterization :
- The compound's structure was characterized using IR spectroscopy, NMR (both and ), and high-resolution mass spectrometry (HR-MS). Single-crystal X-ray diffraction further confirmed its molecular arrangement.
-
Comparative Analysis with Similar Compounds :
- Similar compounds within the benzothieno[3,2-d]pyrimidine class were analyzed for their biological activities. The unique functional groups present in N-(4-methoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide contribute to its distinct biological profile compared to others in this class.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Benzothieno[3,2-d]pyrimidinone Derivatives (Anti-inflammatory Agents):
- Compounds 1, 2, 4, 8, 9, 10 (): These derivatives replace the acetamide group with sulfonamide or thioether substituents. For example, Compound 1 (N-[2-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)thio]-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide) inhibits COX-2, iNOS, and ICAM-1 in inflamed cells. The thio/sulfonamide groups enhance interaction with inflammatory enzymes, whereas the target compound’s 4-methoxyphenyl acetamide may prioritize different binding mechanisms .
Quinazolin-4-one Derivatives (Anticancer Agents):
- Compounds 11m, 11n, 11o (): These feature a quinazolinone core instead of benzothieno-pyrimidinone. For instance, Compound 11n ((E)-N-(4-methoxyphenyl)-2-(2-(3-methoxystyryl)-4-oxoquinazolin-3-yl)acetamide) shows anticancer activity with a 41.2% yield and melting point of 280–282°C.
Thieno[2,3-d]pyrimidinone Derivatives (Antimicrobial Agents):
- Compound 5 (): 6-Fluoro-N-(7-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3-yl)acetamide exhibits antimicrobial activity (melting point: 210–212°C). Fluorine atoms increase electronegativity and membrane permeability, whereas the target compound’s 4-methoxyphenyl group may improve lipophilicity .
Pharmacological Potential and Limitations
- Target Compound: The 4-methoxyphenyl group may enhance blood-brain barrier penetration compared to polar sulfonamides ().
- Quinazolinones vs. Benzothieno-pyrimidinones: Quinazolinones () show broader disease applicability (cancer, TB) but may lack the benzothieno core’s anti-inflammatory specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
